![molecular formula C18H16ClN3O2 B11279023 5-(4-chlorophenyl)-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B11279023.png)
5-(4-chlorophenyl)-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide
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Overview
Description
3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a chlorophenyl group and a methoxyphenylmethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Chlorophenyl Group: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group.
Attachment of Methoxyphenylmethyl Group: The final step involves the reaction of the substituted pyrazole with 2-methoxybenzyl chloride in the presence of a base to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methylphenyl isocyanate
- 2-methoxyphenyl isocyanate
- BMS-986124
Uniqueness
3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16ClN3O2 |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-24-17-5-3-2-4-13(17)11-20-18(23)16-10-15(21-22-16)12-6-8-14(19)9-7-12/h2-10H,11H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
GWWATNKOBMBNHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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